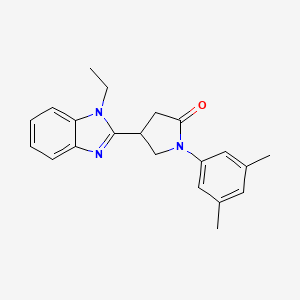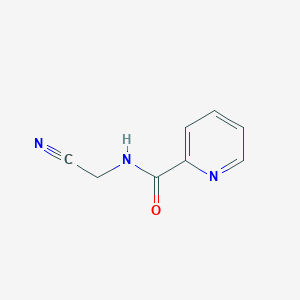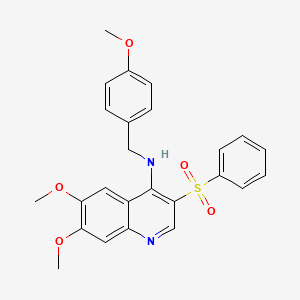
4-(4-Cyclopropylsulfonylpiperazin-1-yl)-5,6-dimethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Cyclopropylsulfonylpiperazin-1-yl)-5,6-dimethylpyrimidine is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound is known for its unique structure and properties, which make it a promising candidate for the development of new drugs and therapies.
Mecanismo De Acción
The mechanism of action of 4-(4-Cyclopropylsulfonylpiperazin-1-yl)-5,6-dimethylpyrimidine is complex and not fully understood. However, it is believed to work by inhibiting various enzymes and receptors in the body, which can lead to a range of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-Cyclopropylsulfonylpiperazin-1-yl)-5,6-dimethylpyrimidine are varied and depend on the specific application. Some of the most notable effects include the inhibition of viral replication, the suppression of tumor growth, and the modulation of neurotransmitter activity in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(4-Cyclopropylsulfonylpiperazin-1-yl)-5,6-dimethylpyrimidine is its versatility in laboratory experiments. This compound can be easily synthesized and modified to suit a variety of research needs. However, there are also some limitations to its use, such as its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Direcciones Futuras
There are many possible future directions for research on 4-(4-Cyclopropylsulfonylpiperazin-1-yl)-5,6-dimethylpyrimidine. Some of the most promising areas of study include the development of new drugs and therapies based on this compound, the exploration of its potential use in the treatment of neurological disorders, and the investigation of its mechanism of action at the molecular level. Additionally, further research is needed to fully understand the advantages and limitations of this compound for laboratory experiments, as well as its potential impact on human health and the environment.
Métodos De Síntesis
The synthesis of 4-(4-Cyclopropylsulfonylpiperazin-1-yl)-5,6-dimethylpyrimidine involves several steps, including the reaction of cyclopropylsulfonyl chloride with piperazine, followed by the reaction of the resulting intermediate with 5,6-dimethylpyrimidine. This process has been optimized and refined over the years, resulting in a highly efficient and reproducible synthesis method.
Aplicaciones Científicas De Investigación
The scientific research on 4-(4-Cyclopropylsulfonylpiperazin-1-yl)-5,6-dimethylpyrimidine has focused on its potential applications in the field of medicine. This compound has been found to exhibit a wide range of pharmacological activities, including antiviral, antibacterial, and anticancer properties. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-(4-cyclopropylsulfonylpiperazin-1-yl)-5,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-10-11(2)14-9-15-13(10)16-5-7-17(8-6-16)20(18,19)12-3-4-12/h9,12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGPNKQHNBBKQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCN(CC2)S(=O)(=O)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Difluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2863481.png)

![N-(3,4-dimethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2863486.png)
![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2863488.png)




![N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2863497.png)
![5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine](/img/structure/B2863498.png)

![2-[7-[(2,4-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2863500.png)
